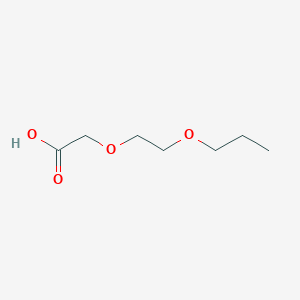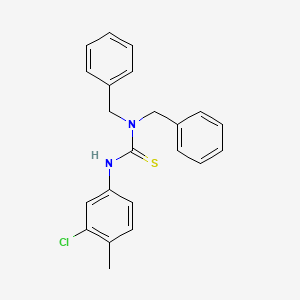![molecular formula C10H10ClNO3S B14407678 N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide CAS No. 82304-77-6](/img/structure/B14407678.png)
N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide typically involves the reaction of 3-aminophenylacetic acid with 2-chloroethenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonate esters.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Scientific Research Applications
N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide involves its interaction with biological molecules through its sulfonyl group. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition of their activity. This interaction can affect various molecular pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenylethanamide: Similar structure but lacks the sulfonyl group.
N-(2-Chloroethyl)acetamide: Contains a chloroethyl group instead of the sulfonyl group.
Sulfonylureas: Compounds with a sulfonyl group attached to a urea moiety.
Uniqueness
N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide is unique due to the presence of both a sulfonyl group and an acetamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
82304-77-6 |
|---|---|
Molecular Formula |
C10H10ClNO3S |
Molecular Weight |
259.71 g/mol |
IUPAC Name |
N-[3-(2-chloroethenylsulfonyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10ClNO3S/c1-8(13)12-9-3-2-4-10(7-9)16(14,15)6-5-11/h2-7H,1H3,(H,12,13) |
InChI Key |
DXPJNDCBIDIPHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)C=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


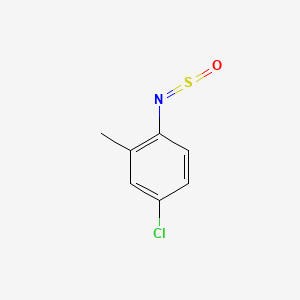
![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
![2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid](/img/structure/B14407614.png)

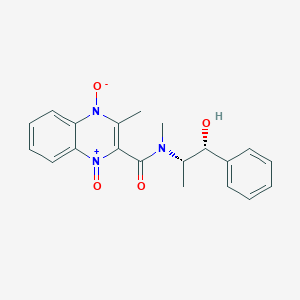
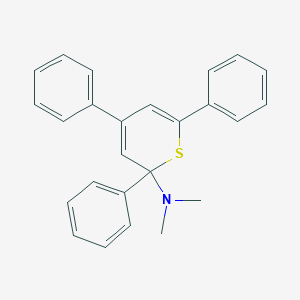
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine](/img/structure/B14407637.png)
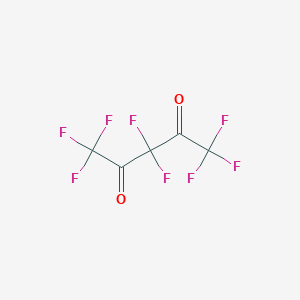
![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate](/img/structure/B14407652.png)
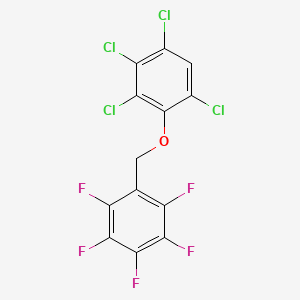
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
